N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide
Description
This compound (CAS 1008985-78-1, CM974262) is a heterocyclic sulfone derivative featuring a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group at position 2 and a butanamide moiety at position 3 . Its synthesis likely involves multi-step reactions, including cyclization and amidation, as inferred from analogous protocols for thiophene-pyrazole hybrids .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-2-4-14(20)17-15-12-8-23(21,22)9-13(12)18-19(15)11-6-3-5-10(16)7-11/h3,5-7H,2,4,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXHWHIWRWSPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Butanamide Side Chain: The final step involves the coupling of the butanamide side chain to the thieno[3,4-c]pyrazole core, typically through amide bond formation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Coupling Reactions: The compound can undergo coupling reactions with other organic molecules to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations in Thieno[3,4-c]pyrazol Derivatives
The target compound is structurally distinct from its analogues due to its butanamide side chain and sulfone group . Key comparisons include:
| Compound Name (CAS/ID) | Core Structure | R1 (Position 2) | R2 (Position 3) | Sulfur Oxidation State |
|---|---|---|---|---|
| Target (1008985-78-1, CM974262) | Thieno[3,4-c]pyrazol | 3-Chlorophenyl | Butanamide | 5,5-dioxo (Sulfone) |
| CM974464 (449789-02-0) | Thieno[3,4-c]pyrazol | 3-Chlorophenyl | Adamantane-1-carboxamide | 5,5-dioxo (Sulfone) |
| CM974472 (1019099-95-6) | Thieno[3,4-c]pyrazol | 3-Chlorophenyl | Adamantane-1-carboxamide | 5-oxo (Sulfoxide) |
| 2-(4-Chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide | Thiazole | 4-Chlorophenyl | Methyl/Thiazole | N/A |
Key Observations :
- Adamantane vs. Butanamide : The adamantane-carboxamide substituents in CM974464 and CM974472 introduce significant steric bulk compared to the linear butanamide chain in the target compound. This may reduce solubility but enhance lipid membrane permeability .
- Sulfone vs.
- Core Heterocycle : Analogues with thiazole rings (e.g., 2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide) lack the fused pyrazol-thiophene system, resulting in reduced conformational rigidity and altered electronic properties .
Pharmacological and Physicochemical Implications
While biological data are absent in the provided evidence, structural features suggest hypotheses:
- 3-Chlorophenyl Group : Common across analogues, this moiety may contribute to hydrophobic interactions or receptor binding, as seen in bioactive chlorinated aromatics .
- Sulfone Functionality : Could enhance metabolic stability compared to sulfoxides or thioethers, as sulfones are less prone to oxidative degradation.
Biological Activity
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique thieno[3,4-c]pyrazole core and a chlorophenyl substituent. Its molecular formula is , with a molecular weight of 422.9 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,4-c]pyrazole scaffold followed by the introduction of the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The optimization of reaction conditions is crucial for achieving high yields and purity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole scaffolds have shown promising antifungal and antitubercular activities against various strains of fungi and Mycobacterium tuberculosis H37Rv .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research suggests that it may inhibit specific enzymes or pathways involved in cancer progression . The thienopyrazole component enhances its ability to interact with biological targets relevant to cancer therapy.
The exact mechanism of action for this compound is still under investigation; however, it is believed to involve the inhibition of certain enzymes or receptors that play critical roles in disease processes. This inhibition can lead to reduced proliferation of pathogenic cells or microbes.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Antifungal Activity : A study demonstrated that pyrazole derivatives exhibited strong antifungal effects against four pathogenic fungal strains .
- Antitubercular Effects : Another study highlighted the efficacy of pyrazole-based compounds against Mycobacterium tuberculosis .
- Cytotoxicity : Research on related thienopyrazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
